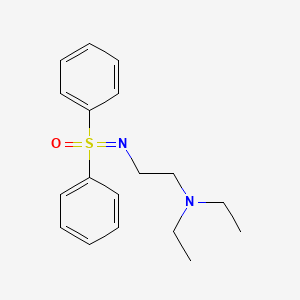
Suloxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₈H₂₄N₂OS , and its molecular weight is approximately 316.46 g/mol .
- This compound is also known by its systematic name: N,N-diethyl-2-{[oxido(diphenyl)-λ⁶-sulfanylidene]amino}ethanamine .
- It has been investigated for its potential therapeutic applications.
Suloxifen: (CAS No. 25827-12-7) is a sulfur-containing compound.
Preparation Methods
- Synthetic routes for suloxifen involve the reaction of appropriate starting materials.
- Industrial production methods may vary, but typically involve the condensation of suitable precursors.
- Unfortunately, specific reaction conditions and detailed industrial processes are not readily available in the public domain.
Chemical Reactions Analysis
- Suloxifen can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
- Suloxifen has been studied in various scientific fields:
Medicine: Investigated for its potential as an anti-asthmatic agent.
Chemistry: Its reactivity and unique sulfur-containing structure make it interesting for synthetic chemistry research.
Biology: Further research may explore its effects on biological systems.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
- The exact mechanism by which suloxifen exerts its effects remains unclear.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Suloxifen’s uniqueness lies in its sulfur-containing structure.
- Unfortunately, a comprehensive list of similar compounds is not readily accessible.
Biological Activity
Suloxifen, a sulfoximine derivative, has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound was initially proposed as an antiasthmatic and spasmolytic agent. Despite promising preliminary clinical studies, it did not reach the market. Nevertheless, its structure has inspired further research into sulfoximine compounds with enhanced biological activity and stability.
This compound exhibits its biological activity through various mechanisms:
- Inhibition of Kinases : Similar to other sulfoximine derivatives, this compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, sulfoximine analogues have shown varying degrees of inhibition against CDK2 and CDK9, with IC50 values indicating their potency in vitro .
- Modulation of Metabolic Stability : this compound and its analogues demonstrate improved metabolic stability in liver microsomes compared to traditional sulfonamide counterparts. This stability is critical for maintaining effective drug concentrations in systemic circulation .
Biological Activity Data
The following table summarizes key biological activities and pharmacological data related to this compound and its analogues:
Case Studies
- Antiproliferative Activity : In vitro studies have shown that this compound analogues exhibit significant antiproliferative effects against various cancer cell lines. For example, analogue 15 displayed an IC50 of 351 nM against A2780 cells, demonstrating potential as an anticancer agent .
- Selectivity Profile : A notable case involves the sulfoximine analogue exhibiting reduced binding to non-phosphorylated ABL1 while maintaining potent binding to other targets like KIT and PDGFRβ. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Pharmacokinetic Properties : The pharmacokinetic profile of this compound analogues indicates favorable oral bioavailability and reduced efflux ratios compared to traditional compounds. This suggests that modifications in the sulfoximine structure can enhance drug delivery efficiency .
Properties
CAS No. |
25827-12-7 |
|---|---|
Molecular Formula |
C18H24N2OS |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine |
InChI |
InChI=1S/C18H24N2OS/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
HSOWGTFAGFRXKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















